molecular formula C7H5Cl3NO2P B8413603 4-Chloro-N-[dichlorophosphinyl]benzamide

4-Chloro-N-[dichlorophosphinyl]benzamide

Cat. No.: B8413603
M. Wt: 272.4 g/mol
InChI Key: PUNCTMBLBGFLFI-UHFFFAOYSA-N
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Description

4-Chloro-N-[dichlorophosphinyl]benzamide is a benzamide derivative featuring a 4-chloro-substituted benzoyl group and a dichlorophosphinyl moiety attached to the amide nitrogen. Benzamides are widely studied for their biological activities, including enzyme inhibition, receptor modulation, and stabilization of tumor suppressors . The dichlorophosphinyl group, a phosphorus-based substituent, may confer unique reactivity or binding characteristics compared to other derivatives.

Properties

Molecular Formula

C7H5Cl3NO2P

Molecular Weight

272.4 g/mol

IUPAC Name

4-chloro-N-dichlorophosphorylbenzamide

InChI

InChI=1S/C7H5Cl3NO2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H,11,12,13)

InChI Key

PUNCTMBLBGFLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NP(=O)(Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-Chloro-N-[dichlorophosphinyl]benzamide with key analogs from the literature, focusing on synthesis, structural features, and biological activities.

Chlorophenyl-Substituted Benzamides

4-Chloro-N-(3-chlorophenyl)benzamide
  • Synthesis : Prepared via theoretical modeling (Gaussian03) and validated against experimental XRD data.
  • Structural Features : Bond lengths (e.g., C-N: 1.35 Å calculated vs. 1.34 Å experimental) and angles align with crystallographic data .
  • Activity: No direct biological data reported; structural studies emphasize stability from halogen interactions.
4-Chloro-N-(4-chlorophenyl)benzamide
  • Synthesis : Derived from diaryl disulfides in a study on Pdcd4 stabilization .
4-Chloro-N-(2,6-dichlorophenyl)benzamide
  • Structural Features : Crystallographic studies highlight planar geometry and Cl···Cl interactions .

Table 1: Structural Comparison of Chlorophenyl-Substituted Benzamides

Compound Substituent Bond Length (C-N, Å) Key Property
4-Chloro-N-(3-chlorophenyl) 3-chlorophenyl 1.35 (calc) Halogen stabilization
4-Chloro-N-(4-chlorophenyl) 4-chlorophenyl N/A Pdcd4 stabilization
4-Chloro-N-(2,6-dichlorophenyl) 2,6-dichlorophenyl N/A Crystallographic planarity

Sulfonamide and Hydrazine Derivatives

4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide
  • Synthesis : Reflux of 2-(4-chlorophenyl)-4H-benzoyl[d][1,3]oxazin-4-one with hydrazine hydrate .
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A)
  • Synthesis : Derived from 4-methylbenzenesulfonyl chloride .

Hydroxyl and Nitro-Substituted Benzamides

4-Chloro-N-(hydroxymethyl)benzamide
  • Synthesis : Recrystallized from toluene after reaction with hydroxymethyl groups .
  • Application : Intermediate in thiazolidinedione (TZD) synthesis for antidiabetic research .
4-Chloro-N-(2-nitrophenyl)benzamide

Heterocyclic and Complex Substituents

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
  • Structure: Features a sulfonylamino group; CAS 338967-01-4 .
  • Application: Potential use in high-throughput pharmacological screening.
4H-1,3,5-Oxadiazine Derivatives
  • Synthesis : Derived from dehydrosulfation of N-amidoalkylated thioureas .
  • Activity : Structural analogs of Salubrinal, targeting GADD34:PP1 inhibition .

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